Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate

Aqueous solubility Drug-likeness Oxetane chemistry

Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate (CAS 1254115-22-4) delivers a unique oxetane-driven solubility enhancement (4× to >4000× over gem-dimethyl piperazines) and orthogonal Cbz protection for hydrogenolysis-based deprotection incompatible with Boc chemistry. This precisely engineered building block addresses solubility-limited absorption and CYP-mediated metabolic instability in kinase and GPCR drug discovery programs. Procure with confidence for differentiated SAR exploration and spirocyclic scaffold construction. Not for human use; research only.

Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
CAS No. 1254115-22-4
Cat. No. B1375402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(oxetan-3-yl)piperazine-1-carboxylate
CAS1254115-22-4
Molecular FormulaC15H20N2O3
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2COC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H20N2O3/c18-15(20-10-13-4-2-1-3-5-13)17-8-6-16(7-9-17)14-11-19-12-14/h1-5,14H,6-12H2
InChIKeyVJDWVTGQLRWGKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate (CAS 1254115-22-4) Procurement and Differentiation Overview


Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate (CAS 1254115-22-4) is a piperazine derivative featuring an oxetane ring and a benzyl carbamate (Cbz) protecting group, with a molecular weight of 276.33 g/mol [1]. This compound serves primarily as a protected intermediate in medicinal chemistry and organic synthesis [2], where the oxetane motif confers distinct physicochemical advantages over conventional building blocks—including enhanced aqueous solubility and improved metabolic stability—while the Cbz group provides orthogonal protection for downstream functionalization [3].

Why Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate Cannot Be Substituted with Generic Piperazine Analogs


Generic substitution with common piperazine derivatives (e.g., unsubstituted piperazine, N-Boc-piperazine, or gem-dimethyl analogs) is scientifically unsound for this compound due to the oxetane motif's unique physicochemical signature [1]. Oxetane substitution triggers profound changes in aqueous solubility (4× to >4000× increase), lipophilicity, metabolic stability, and conformational preference compared to gem-dimethyl or carbonyl-containing alternatives [2]. Furthermore, the benzyl carbamate (Cbz) protecting group provides orthogonal deprotection compatibility (hydrogenolysis) that tert-butyl carbamate (Boc) analogs cannot replicate under acidic or reductive conditions [3]. The quantitative evidence below demonstrates that these differences are not marginal but are instead decision-critical for procurement and experimental design.

Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate: Quantified Differentiation Evidence for Scientific Selection


Oxetane Motif Aqueous Solubility Enhancement vs. Gem-Dimethyl Analogs

Replacement of a gem-dimethyl group with an oxetane ring in structurally analogous systems increases aqueous solubility by a factor ranging from 4 to over 4000, while concurrently reducing the rate of metabolic degradation in most cases [1]. This class-level inference is directly applicable to Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate, as the oxetane moiety is the critical solubility-determining feature absent in gem-dimethyl piperazine building blocks.

Aqueous solubility Drug-likeness Oxetane chemistry

Metabolic Stability Improvement with Oxetane vs. Carbonyl-Containing Analogs

The oxetane motif reduces the rate of metabolic degradation in most cases compared to carbonyl-containing analogs [1]. Oxetanes can serve as metabolically stable surrogates for carbonyl groups, which are frequently sites of enzymatic reduction or hydrolysis. The Cbz-protected oxetane-piperazine scaffold in Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate leverages this advantage for downstream metabolic stability optimization [2].

Metabolic stability Cytochrome P450 Oxetane motif

Cbz vs. Boc Protecting Group Orthogonality for Piperazine Functionalization

Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate employs a benzyl carbamate (Cbz) protecting group that is cleaved under mild hydrogenolysis conditions (H₂, Pd/C), orthogonal to acid-labile Boc protection [1]. This enables selective deprotection in the presence of other acid-sensitive functional groups, a capability that tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate (Boc analog) lacks.

Protecting group strategy Cbz deprotection Orthogonal synthesis

Oxetane-Induced pKa Modulation for Improved Drug-Like Properties

The oxetane motif significantly modulates pKa values compared to traditional piperazine building blocks. The deprotected 1-(oxetan-3-yl)piperazine exhibits a predicted pKa of approximately 9.03 and LogP of -0.44290 [1], reflecting the electron-withdrawing and polarity-enhancing effects of the oxetane ring. These properties translate to improved drug-like characteristics—including reduced hERG inhibition and CYP suppression—compared to non-oxetane piperazine analogs [2].

pKa modulation Physicochemical properties Drug design

Synthetic Utility as a Protected Oxetane-Piperazine Building Block in Patent Literature

Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate is explicitly employed as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules [1]. The Cbz group is removed under hydrogenolysis conditions to yield 1-(oxetan-3-yl)piperazine, which is then further functionalized—a route documented in multiple patents [2]. This contrasts with direct procurement of 1-(oxetan-3-yl)piperazine, which lacks the stability and handling advantages of the Cbz-protected form.

Medicinal chemistry Building block Patent synthesis

Morpholine-Surrogating Solubilizing Ability of Spirocyclic Oxetane Scaffolds

Spirocyclic oxetanes (e.g., 2-oxa-6-aza-spiro[3.3]heptane) demonstrate solubilizing ability comparable to—and in some contexts superior to—morpholine, a widely used solubilizing fragment in medicinal chemistry [1]. The oxetane-piperazine scaffold in Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate serves as a precursor to such spirocyclic systems, offering a strategic advantage over morpholine-based building blocks in lead optimization campaigns.

Spirocyclic oxetanes Morpholine replacement Solubility enhancement

Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate: Optimal Application Scenarios Based on Quantified Evidence


Lead Optimization for Kinase Inhibitors and GPCR-Targeted Compounds Requiring Enhanced Aqueous Solubility

Medicinal chemistry programs targeting kinases or GPCRs where aqueous solubility is a critical optimization parameter should prioritize Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate as a building block. The oxetane motif confers a 4× to >4000× solubility increase over gem-dimethyl analogs [1], directly addressing solubility-limited absorption and formulation challenges common in these target classes.

Multi-Step Syntheses Requiring Orthogonal Protecting Group Strategies

Synthetic routes involving acid-sensitive functional groups benefit from the Cbz protecting group in Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate, which is cleaved under mild hydrogenolysis conditions [2]. This orthogonal deprotection enables sequential functionalization strategies that are incompatible with Boc-protected piperazine analogs, expanding accessible chemical diversity.

Drug Discovery Programs Prioritizing Metabolic Stability and Reduced CYP Liability

Programs where metabolic instability—particularly cytochrome P450-mediated oxidation—has been identified as a key liability should incorporate the oxetane-piperazine scaffold. The oxetane motif reduces the rate of metabolic degradation compared to carbonyl-containing analogs [3] and may direct metabolic clearance through microsomal epoxide hydrolase rather than CYP enzymes, potentially decreasing drug-drug interaction risk [4].

Synthesis of Spirocyclic Oxetane Building Blocks as Morpholine Replacements

Researchers seeking to replace morpholine with spirocyclic oxetane systems (e.g., 2-oxa-6-aza-spiro[3.3]heptane) should use Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate as a starting material. The oxetane-piperazine core provides a foundation for constructing spirocyclic scaffolds that offer comparable or superior solubilizing ability to morpholine [5], while introducing conformational constraint favorable for target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.